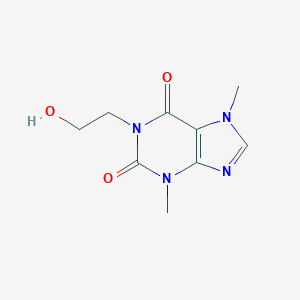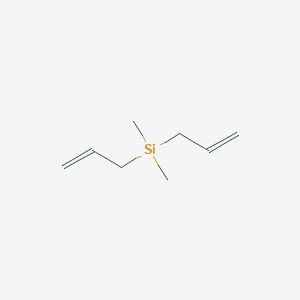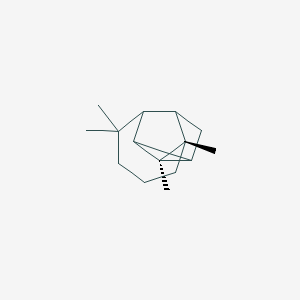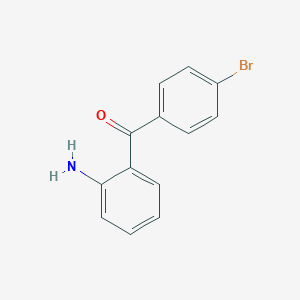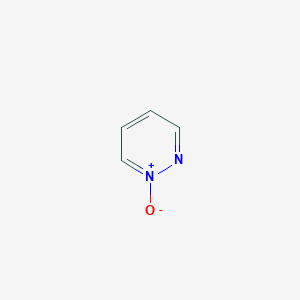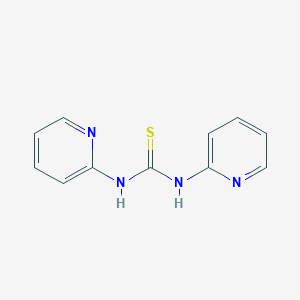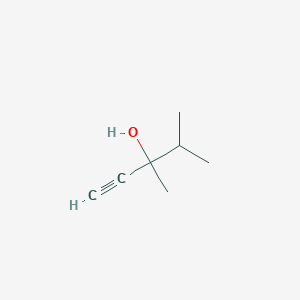
3,4-二甲基-1-戊炔-3-醇
描述
Synthesis Analysis
The synthesis of 3,4-dimethyl-1-pentyn-3-ol involves various methods, including the rearrangement of formic acid. A notable example of its synthesis is the formic acid rearrangement, where 3,4-dimethyl-1-pentyn-3-ol yields significant quantities of respective aldehydes upon distillation, indicating its reactivity and potential for further chemical modifications (Takeshima et al., 1959).
Molecular Structure Analysis
The molecular structure of 3,4-dimethyl-1-pentyn-3-ol and its derivatives can be elucidated through various spectroscopic techniques, including microwave spectroscopy. Studies have revealed details about its conformational properties and the low barrier to internal rotation of the propynyl methyl group, providing insight into its molecular flexibility and behavior (Eibl et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3,4-dimethyl-1-pentyn-3-ol demonstrate its reactivity and versatility. For instance, its reaction with thiols under different conditions yields acetylenic hemithials and β-thioacroleins, showcasing its regioselective and stereoselective addition properties (Borisova et al., 1985). Furthermore, the photochemistry of related compounds highlights the complex pathways and products that can arise from its photolysis, providing valuable information for applications in photochemical synthesis (Agosta et al., 1987).
Physical Properties Analysis
The physical properties of 3,4-dimethyl-1-pentyn-3-ol, such as its vibrational modes, have been analyzed through infrared and Raman spectroscopy. These studies offer insights into its molecular vibrations and the effect of its structure on these properties, contributing to a deeper understanding of its physical characteristics (Carlisle & Crowder, 1991).
Chemical Properties Analysis
The chemical properties of 3,4-dimethyl-1-pentyn-3-ol, such as its reaction mechanisms and the effects of catalysts, have been a subject of study. For example, computational studies on the cycloisomerization of 4-pentyn-1-ol derivatives have shown the role of tungsten carbonyl catalysts in promoting endo-selectivity, demonstrating the compound's behavior in catalyzed reactions and its potential for synthetic applications (Sheng et al., 2002).
科研应用
有机合成和重排反应:
- Takeshima等人(1959年)发现3,4-二甲基-1-戊炔-3-醇经过甲酸重排,产生大量相应的醛,这些醛是有机合成中有用的中间体(Takeshima et al., 1959)。
酞菁合成:
- Terekhov等人(1996年)利用3,4-二甲基-1-戊炔-3-醇的衍生物合成八炔基酞菁,展示了浓度和温度对其核磁共振光谱的影响(Terekhov et al., 1996)。
丙炔化合物和催化:
- Wada和Matsuda(1973年)研究了丙炔化合物如3,4-二甲基-1-戊炔-3-醇与一氧化碳和水在铁羰基催化剂存在下的反应,揭示了在催化中的潜在应用(Wada & Matsuda, 1973)。
化学反应性和功能底物:
- Lardicci等人(1974年)研究了有机金属化合物对功能底物的反应性,包括3,4-二甲基-1-戊炔-3-醇,提供了对反应机制和产物形成的见解(Lardicci et al., 1974)。
催化过程中的气液固流动:
- Liedtke等人(2013年)研究了在毛细管反应器中涉及3,4-二甲基-1-戊炔-3-醇的气液固“浆体泰勒”流动,评估其在催化加氢过程中的应用(Liedtke等人,2013年)。
环异构化中的计算研究:
- Sheng等人(2002年)对4-戊炔-1-醇衍生物的环异构化进行了计算研究,强调了钨羰基催化剂在稳定中间体中的作用,这对于理解3,4-二甲基-1-戊炔-3-醇在类似反应中的行为可能是相关的(Sheng et al., 2002)。
Safety And Hazards
3,4-Dimethyl-1-pentyn-3-ol is classified as a harmful substance . It is flammable and harmful if swallowed . It is recommended to keep the compound away from sources of ignition . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .
性质
IUPAC Name |
3,4-dimethylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLEQBXXLGELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022154 | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Pentyn-3-ol, 3,4-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,4-Dimethyl-1-pentyn-3-ol | |
CAS RN |
1482-15-1 | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1482-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYL-1-PENTYN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HME360EIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



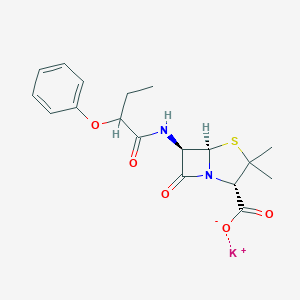
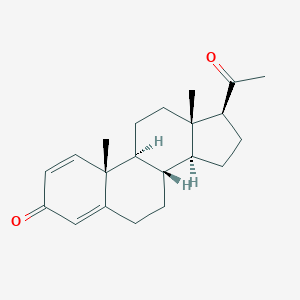
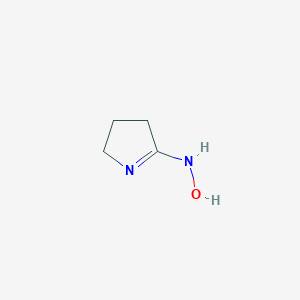
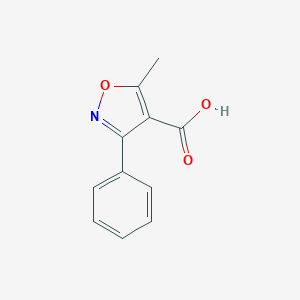
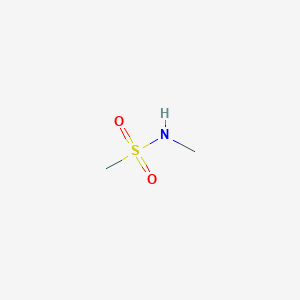
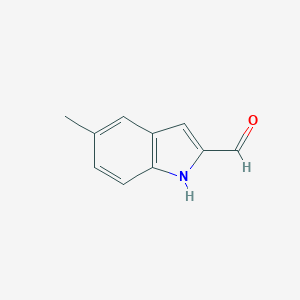
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
